Cyclic-2,3-diphosphoglycerate
Description
Structure
3D Structure
Properties
CAS No. |
88280-54-0 |
|---|---|
Molecular Formula |
C3H6O9P2 |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
(6R)-2,4-dihydroxy-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphepane-6-carboxylic acid |
InChI |
InChI=1S/C3H6O9P2/c4-3(5)2-1-10-13(6,7)12-14(8,9)11-2/h2H,1H2,(H,4,5)(H,6,7)(H,8,9)/t2-/m1/s1 |
InChI Key |
PZJOIILIPTVGFU-UWTATZPHSA-N |
SMILES |
C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O |
Isomeric SMILES |
C1[C@@H](OP(=O)(OP(=O)(O1)O)O)C(=O)O |
Canonical SMILES |
C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O |
Other CAS No. |
88280-54-0 |
Synonyms |
2,3-CPP 2,3-cyclopyrophosphoglycerate cycl DPG cyclic-2,3-diphosphoglycerate |
Origin of Product |
United States |
Biosynthesis of Cyclic 2,3 Diphosphoglycerate
Precursors and Metabolic Intermediates
The journey to synthesize c-DPG begins with a common metabolite and proceeds through a phosphorylated intermediate.
Origin from 2-Phosphoglycerate (2PG)
The biosynthesis of cyclic-2,3-diphosphoglycerate branches off from the central metabolic pathway of glycolysis at the intermediate 2-phosphoglycerate (2PG). exeter.ac.uknih.gov This establishes a direct link between the organism's primary carbon metabolism and the production of this specialized thermoprotectant. nih.gov The synthesis of c-DPG is initiated from 2PG and involves a two-step enzymatic reaction sequence. frontiersin.orgnih.govbiorxiv.orgnih.govfrontiersin.orgbiorxiv.orgresearchgate.netfrontiersin.org
Role of 2,3-Diphosphoglycerate (2,3DPG) as an Intermediate
The first step in the biosynthesis of c-DPG is the conversion of 2-phosphoglycerate to 2,3-diphosphoglycerate (2,3DPG). frontiersin.orgnih.govfrontiersin.orgbiorxiv.orgnih.gov This reaction forms a phosphate (B84403) diester and sets the stage for the subsequent cyclization. frontiersin.orgfrontiersin.orgbiorxiv.org 2,3DPG is therefore a critical intermediate in this pathway, acting as the direct substrate for the final step in c-DPG formation. frontiersin.orgnih.govfrontiersin.orgbiorxiv.orgnih.gov
Enzymatic Pathway Details
Two key enzymes orchestrate the conversion of 2PG to c-DPG, each catalyzing a distinct step in the pathway.
2-Phosphoglycerate Kinase (2PGK) Activity
The phosphorylation of 2-phosphoglycerate to form 2,3-diphosphoglycerate is catalyzed by the enzyme 2-phosphoglycerate kinase (2PGK). frontiersin.orgnih.govbiorxiv.orgfrontiersin.orgbiorxiv.orgnih.gov This enzyme facilitates the transfer of a phosphate group, a crucial preparatory step for the final cyclization. frontiersin.orgfrontiersin.orgbiorxiv.org The activity of 2PGK, along with the subsequent enzyme, has been studied in organisms like Methanothermus fervidus. nih.gov
This compound Synthetase (cDPGS) Catalysis
The final and defining step in the biosynthesis of c-DPG is the intramolecular cyclization of 2,3-diphosphoglycerate. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov This reaction is catalyzed by the enzyme this compound synthetase (cDPGS). frontiersin.orgnih.govbiorxiv.orgnih.govfrontiersin.orgbiorxiv.orgnih.govuniprot.org cDPGS forms an intramolecular phosphoanhydride bond, resulting in the formation of this compound. frontiersin.orgfrontiersin.orgbiorxiv.orguniprot.org The enzyme from Methanothermus fervidus has been a key focus of research. frontiersin.orgbiorxiv.orgnih.gov
ATP-Dependence of cDPGS Reaction
The catalytic activity of cDPGS is dependent on adenosine (B11128) triphosphate (ATP). frontiersin.orgbiorxiv.orgnih.govbiorxiv.orgnih.govuniprot.orgresearchgate.net The formation of the intramolecular phosphoanhydride bond in c-DPG occurs at the expense of ATP. uniprot.org The reaction involves the transfer of the γ-phosphate group from ATP to the substrate 2,3-diphosphoglycerate. rcsb.org This is followed by a nucleophilic attack to form the phosphoanhydride bond and produce c-DPG. rcsb.org
Research Findings on cDPGS from Methanothermus fervidus
| Parameter | Value | Conditions | Reference |
| Vmax | 38.2 U/mg | 55°C | frontiersin.orgnih.govfrontiersin.org |
| KM (2,3DPG) | 1.52 mM | 55°C | frontiersin.orgnih.govresearchgate.net |
| KM (ATP) | 0.55 mM | 55°C | frontiersin.orgnih.govresearchgate.net |
| Optimal pH | 6.5 | 55°C, 400 mM KCl | frontiersin.orgbiorxiv.org |
| Optimal Temperature | 75-80 °C | Not specified | uniprot.org |
This table presents kinetic and optimal condition data for the enzyme this compound synthetase (cDPGS) from the archaeon Methanothermus fervidus.
Formation of Intramolecular Phosphoanhydride Bond
The final step in the biosynthesis of this compound (cDPG) is the formation of an intramolecular phosphoanhydride bond. frontiersin.orgfrontiersin.org This crucial reaction is catalyzed by the enzyme this compound synthetase (cDPGS). frontiersin.orgnih.govnih.gov The enzyme takes the substrate, 2,3-diphosphoglycerate (2,3DPG), and in an ATP-dependent reaction, facilitates the cyclization to produce cDPG. frontiersin.orgfrontiersin.orgnih.gov This process converts the phosphate diester, 2,3DPG, into the final cDPG molecule, which features the characteristic phosphoanhydride linkage. frontiersin.orgfrontiersin.orgbiorxiv.org The reaction is reversible, although the enzyme displays a clear preference for the synthetic direction. nih.gov The substrate affinity and Vmax for the synthesis of cDPG are approximately 8 to 10 times higher than for the reverse hydrolytic reaction. nih.gov
Reaction Mechanism (e.g., SN2 attack)
The enzymatic formation of cDPG by cDPGS is proposed to occur via a two-step nucleophilic substitution (SN2) mechanism. nih.govfrontiersin.org
Formation of a Pyrophosphate Intermediate : The process begins when the 2-phosphate group of the substrate, 2,3-diphosphoglycerate, performs a nucleophilic attack on the terminal gamma-phosphate of an ATP molecule. nih.govfrontiersin.org This initial SN2 reaction leads to the formation of a 2-pyrophosphate intermediate and the release of ADP. biorxiv.orgnih.gov
Intramolecular Cyclization : In the second SN2 reaction, the 3-phosphate group of the intermediate acts as the nucleophile, attacking the newly formed 2-pyrophosphate. nih.govfrontiersin.org This intramolecular attack results in the formation of the cyclic phosphoanhydride bond of cDPG and the release of inorganic phosphate. nih.govfrontiersin.orgbiorxiv.org
Regulation of Biosynthesis
Temperature-Dependent Induction and Accumulation
The biosynthesis of this compound in hyperthermophilic archaeal methanogens is closely regulated by environmental temperature. nih.govfrontiersin.org In its native organisms, the synthesis of cDPG is specifically triggered by an increase in the growth temperature. exeter.ac.ukfrontiersin.org As temperatures rise towards supraoptimal levels, these organisms respond by accumulating high intracellular concentrations of cDPG. nih.govfrontiersin.orgfrontiersin.org This compound acts as a thermoprotectant, enhancing the stability of proteins and protecting DNA from damage at extreme temperatures. nih.govfrontiersin.org The accumulation can be substantial, reaching concentrations of 0.3 to 1.1 M within the cell, where it functions as a compatible solute to protect cellular structures. nih.govexeter.ac.ukfrontiersin.org
Correlation with Optimal Growth Temperature
A direct correlation exists between the intracellular concentration of cDPG and the optimal growth temperature of the archaeal species that produce it. nih.govfrontiersin.orgfrontiersin.org Organisms adapted to higher temperatures accumulate significantly greater amounts of cDPG to maintain cellular integrity. nih.govexeter.ac.ukfrontiersin.org This relationship highlights the role of cDPG as a key molecule for thermoadaptation in hyperthermophiles. nih.govuniprot.org
The table below illustrates the research findings on cDPG concentration in different hyperthermophilic archaea relative to their optimal growth temperatures.
| Archaeal Species | Optimal Growth Temperature (°C) | Intracellular cDPG Concentration (mM) |
| Methanothermobacter thermoautotrophicus | 65 | 70 |
| Methanothermus fervidus | 84 | 300 |
| Methanopyrus kandleri | 98 | 1000 |
Data sourced from multiple studies. nih.govfrontiersin.orgfrontiersin.org
Degradation and Turnover of Cyclic 2,3 Diphosphoglycerate
Enzymatic Pathways and Enzymes
The degradation of Cyclic-2,3-diphosphoglycerate is a specific enzymatic process, primarily involving a hydrolase that converts the cyclic compound into its non-cyclic counterpart, which is then further metabolized.
This compound Hydrolase Activity
The primary step in the degradation of cDPG is its hydrolysis to 2,3-diphosphoglycerate (2,3-DPG). This reaction is catalyzed by the enzyme this compound hydrolase (EC 3.1.4.61). expasy.org This enzyme has been identified and characterized in the archaebacterium Methanobacterium thermoautotrophicum. expasy.orgosti.gov In this organism, the hydrolase is a 33-kDa protein responsible for cleaving the cyclic phosphate (B84403) bond. osti.gov Research has identified two different forms of this enzyme in Methanothermobacter thermautotrophicus, one that is soluble and another that is membrane-bound. expasy.org The activity of the purified enzyme from M. thermoautotrophicum is enhanced in vitro by a solution containing 1 M Potassium Chloride, 25 mM Magnesium Chloride, and dithiothreitol. osti.gov
| Property | Description | Reference |
|---|---|---|
| Enzyme Name | This compound hydrolase | expasy.org |
| EC Number | 3.1.4.61 | expasy.org |
| Organism | Methanobacterium thermoautotrophicum | osti.gov |
| Protein Size | ~33 kDa | osti.gov |
| Reaction Product | 2,3-Diphosphoglycerate (2,3-DPG) | osti.gov |
| Activity Enhancers (in vitro) | 1 M KCl, 25 mM MgCl₂, dithiothreitol | osti.gov |
2,3-Diphosphoglycerate Phosphatase Activity
Following the hydrolysis of cDPG, the resulting product, 2,3-diphosphoglycerate, is further metabolized. The next step in the degradation pathway involves the activity of 2,3-diphosphoglycerate phosphatase. This enzyme catalyzes the dephosphorylation of 2,3-DPG to form 3-phosphoglycerate. byjus.comwikipedia.org This phosphatase activity is a crucial part of the Rapoport-Luebering glycolytic bypass. nih.gov For many years, this function was attributed solely to a bifunctional enzyme known as 2,3-BPG synthase/phosphatase (BPGM). nih.gov However, subsequent research has identified another enzyme, multiple inositol (B14025) polyphosphate phosphatase (MIPP1), which also possesses potent 2,3-DPG phosphatase activity in a variety of organisms, including mammals. nih.gov This enzyme specifically removes the 3-phosphate from 2,3-DPG. nih.gov
Factors Influencing Degradation
The turnover and degradation of cDPG are not static processes but are dynamically influenced by environmental factors such as temperature and the presence of oxygen.
Temperature Effects on Turnover
Temperature plays a critical role in the turnover of cDPG in methanogenic archaea. In M. thermoautotrophicum, a shift from the optimal growth temperature to a lower temperature of 50°C leads to a significant accumulation of 2,3-DPG, the product of cDPG hydrolysis. osti.gov This indicates that at suboptimal temperatures, the degradation of cDPG continues, while its resynthesis or the further metabolism of 2,3-DPG is slowed, leading to a shift in the metabolic pool. osti.gov When the culture is returned to its optimal growth temperature, the concentration of 2,3-DPG decreases, and the steady-state levels of cDPG are restored and increase again. osti.gov
| Organism | Optimal Growth Temperature | Intracellular cDPG Concentration | Reference |
|---|---|---|---|
| Methanothermobacter thermoautotrophicum | 65°C | 70 mM | frontiersin.orgnih.gov |
| Methanothermus fervidus | 84°C | 300 mM | frontiersin.orgnih.gov |
| Methanopyrus kandleri | 98°C | 1 M | frontiersin.orgnih.gov |
Impact of Oxygen Levels on Degradation
Oxygen exposure significantly affects the degradation of cDPG. In vivo studies with M. thermoautotrophicum have demonstrated that the hydrolysis of cDPG to 2,3-DPG is prevented when the cells are exposed to oxygen. osti.gov This suggests that under aerobic conditions, the enzymatic pathway for cDPG degradation is inhibited within the cell. Interestingly, the isolated cDPG hydrolase enzyme does exhibit activity in the presence of oxygen in vitro, indicating the in vivo inhibition may be due to indirect effects on the cellular state or regulatory mechanisms rather than direct inactivation of the enzyme itself. osti.gov
Product Inhibition Mechanisms (e.g., by 2,3-DPG)
The degradation of cDPG is subject to feedback regulation through product inhibition. Kinetic studies of the purified cDPG hydrolase from M. thermoautotrophicum have shown that the enzyme's activity is inhibited by its own product, 2,3-diphosphoglycerate. osti.gov This mechanism allows for the self-regulation of the cDPG degradation rate. When levels of 2,3-DPG are high, the hydrolase is less active, preventing excessive breakdown of the cDPG pool. Conversely, when 2,3-DPG concentrations are low, the inhibition is relieved, allowing for the hydrolysis of cDPG to proceed. This form of feedback control is a common metabolic regulatory strategy to maintain homeostasis.
Physiological and Cellular Functions of Cyclic 2,3 Diphosphoglycerate
Role as a Thermoprotectant
As a thermoprotectant, cDPG is crucial for the stability of essential biomolecules at the high temperatures characteristic of the environments inhabited by hyperthermophilic archaea.
Research has consistently demonstrated that cDPG plays a significant role in the thermoprotection of proteins. frontiersin.orgfrontiersin.org Its accumulation within the cell enhances the thermostability of a variety of enzymes, preventing their denaturation and preserving their functional activity at extreme temperatures. frontiersin.orgexeter.ac.ukbiorxiv.org This protective effect is vital for organisms like Methanopyrus kandleri, whose enzymes require high concentrations of lyotropic salts for activity and stability, a role fulfilled by the high intracellular levels of cDPG. nih.gov At the molar concentrations found within these cells, potassium cDPG renders key methanogenic enzymes both highly active and completely thermostable. nih.gov The intracellular concentration of cDPG has been shown to directly correlate with the optimal growth temperature of the archaeal species, underscoring its role as a key thermoadapter. frontiersin.orgnih.govexeter.ac.uknih.gov
In addition to stabilizing proteins, cDPG provides critical protection for genetic material. It has been shown to effectively shield plasmid DNA from oxidative damage caused by hydroxyl radicals. frontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgbiorxiv.orgijrti.org Furthermore, cDPG functions as a superoxide (B77818) scavenger, exhibiting an antioxidant capacity approximately one-third that of the potent antioxidant ascorbic acid. frontiersin.orgfrontiersin.orgexeter.ac.uk This function helps to mitigate the increased risk of oxidative stress that can accompany high-temperature environments.
Contribution to Osmoregulation and Stress Response
cDPG is a quintessential compatible solute, or extremolyte, meaning it can accumulate to high concentrations to balance osmotic pressure without interfering with cellular metabolism. frontiersin.orgresearchgate.netnih.gov
The synthesis and accumulation of cDPG are key strategies for archaea responding to environmental stress, particularly heat. frontiersin.orgexeter.ac.uk In its native archaeal species, the biosynthesis of cDPG is triggered by an increase in the growth temperature. frontiersin.orgnih.govexeter.ac.uk This leads to high intracellular concentrations, ranging from 0.3 to 1.1 M, which directly correspond to the level of thermal stress the organism is adapted to. frontiersin.orgnih.govfrontiersin.org
Table 1: Intracellular cDPG Concentration in Various Hyperthermophilic Archaea
| Archaeal Species | Optimal Growth Temperature (°C) | Intracellular cDPG Concentration |
|---|---|---|
| Methanothermobacter thermoautotrophicus | 65°C | 70 mM |
| Methanothermus fervidus | 84°C | 300 mM |
| Methanopyrus kandleri | 98°C | ~1 M |
This table presents data compiled from multiple research findings that show a direct correlation between the optimal growth temperature of an archaeal species and its intracellular concentration of cyclic-2,3-diphosphoglycerate. frontiersin.orgnih.govexeter.ac.uk
As a compatible solute, cDPG is involved in the strategies microorganisms employ to adapt to high salt concentrations. oup.com While some organisms use a "salt-in" strategy by accumulating inorganic ions like potassium chloride (KCl), others accumulate organic compatible solutes like cDPG to maintain osmotic balance. oup.com The enzymes responsible for cDPG synthesis are notably activated by potassium ions (K+), which are often accumulated for osmoregulation, but are not affected by high concentrations of sodium chloride (NaCl). nih.gov However, in some organisms like M. thermoautotrophicus, the intracellular cDPG concentration does not significantly change in response to external salt concentration, suggesting its primary role in that species may be more related to thermoadaptation and metabolic storage than direct haloadaptation. nih.gov
Metabolic Integration and Energy Storage
Beyond its protective roles, cDPG is deeply integrated into the central metabolism of the cell and is suggested to function as a storage molecule. frontiersin.orgnih.govexeter.ac.ukijrti.org
The biosynthesis of cDPG originates from the glycolytic intermediate 2-phosphoglycerate. frontiersin.org The pathway involves two key enzymatic steps, making it a branch of the gluconeogenesis pathway in some organisms. nih.govasm.org The reaction catalyzed by this compound synthetase (cDPGS) is thermodynamically favorable, which promotes the accumulation of cDPG within the cell. frontiersin.orgfrontiersin.orgexeter.ac.uk
This accumulated pool of cDPG can serve as a reserve for both phosphate (B84403) and carbon. nih.gov In Methanothermus fervidus, the reversibility of the cDPGS enzyme, although favoring synthesis, suggests that cDPG could be used to generate ATP from ADP when needed, pointing to a role in energy storage. nih.govnih.gov In Methanobacterium thermoautotrophicum, a rapid turnover and interconversion between cDPG and its precursors is observed, indicating it is part of a dynamic metabolic pool that can be mobilized in response to cellular needs. asm.org
Table 2: Key Enzymes of this compound Metabolism
| Enzyme | Abbreviation | Reaction Catalyzed | Organism of Study |
|---|---|---|---|
| 2-phosphoglycerate kinase | 2PGK | Converts 2-phosphoglycerate to 2,3-diphosphoglycerate. frontiersin.orgnih.gov | Methanothermus fervidus nih.gov |
| This compound synthetase | cDPGS | Catalyzes the cyclization of 2,3-diphosphoglycerate to form cDPG at the expense of ATP. nih.govnih.gov | Methanothermus fervidus nih.govnih.gov |
| cDPG hydrolase | - | Hydrolyzes cDPG back to 2,3-diphosphoglycerate. nih.gov | M. thermoautotrophicum nih.gov |
| DPG phosphatase | - | Converts 2,3-diphosphoglycerate to 3-phosphoglycerate, re-entering central metabolism. nih.gov | M. thermoautotrophicum nih.gov |
This table outlines the primary enzymes involved in the synthesis and degradation of this compound, linking it to central metabolic pathways. frontiersin.orgnih.govnih.govnih.gov
Potential Role as a Phosphoryl Group Donor to ADP for ATP Generation
In certain archaea, this compound is implicated in energy metabolism as a potential phosphoryl group donor for the synthesis of adenosine (B11128) triphosphate (ATP). This function positions cDPG as an energy-storing molecule, analogous to the more ubiquitous role of ATP in other organisms. ontosight.ai The pathway allows these organisms to conserve metabolic energy through a unique mechanism. ontosight.aimarmara.edu.tr The transfer of a phosphoryl group from a high-energy compound like cDPG to adenosine diphosphate (B83284) (ADP) is a form of substrate-level phosphorylation. marmara.edu.tr
Research has identified that in some archaea, cDPG can donate a phosphoryl group to ADP, resulting in the generation of ATP. ontosight.ai This capability is a crucial aspect of their energy metabolism, highlighting the diverse strategies that have evolved in the microbial world to manage cellular energy requirements. ontosight.ai
Interconnection with Central Carbon Metabolism (e.g., Glycolysis)
The biosynthesis of this compound is directly linked to central carbon metabolism, specifically originating from an intermediate of the glycolytic pathway. nih.govfrontiersin.org In hyperthermophilic archaea such as Methanothermus fervidus and Methanobacterium thermoautotrophicum, cDPG is synthesized in a two-step enzymatic process that begins with the glycolytic intermediate 2-phosphoglycerate (2-PG). nih.govfrontiersin.orgnih.gov
The established biosynthetic pathway is as follows:
Phosphorylation: The enzyme 2-phosphoglycerate kinase (2PGK) catalyzes the phosphorylation of 2-phosphoglycerate to form 2,3-diphosphoglycerate (2,3-DPG). nih.govnih.gov
Cyclization: Subsequently, the enzyme this compound synthetase (cDPGS) facilitates the intramolecular cyclization of 2,3-DPG, consuming ATP in the process, to produce cDPG. nih.govnih.govbiorxiv.org
This pathway represents a unique branch of gluconeogenesis or glycolysis in these organisms. nih.gov The synthesis and accumulation of cDPG are often triggered by environmental stressors, such as an increase in growth temperature. frontiersin.orgfrontiersin.org The concentration of cDPG within the cell correlates with the optimal growth temperature of the archaeal species, indicating its role as a compatible solute for thermoprotection. frontiersin.org For instance, the concentration of cDPG increases from 70 mM in M. thermoautotrophicum (65°C) to 1 M in M. kandleri (98°C). frontiersin.org
The synthesis of 2,3-DPG from the glycolytic intermediate 1,3-bisphosphoglycerate via the action of bisphosphoglycerate mutase is a known shunt in the glycolytic pathway in other organisms, such as in human red blood cells. wikipedia.org However, the subsequent formation of the cyclic compound cDPG is a distinctive feature of these extremophilic archaea. nih.govfrontiersin.org
Data Tables
Table 1: Enzymes in the Biosynthesis of this compound
| Enzyme | Substrate(s) | Product | Organism Example |
| 2-Phosphoglycerate Kinase (2PGK) | 2-Phosphoglycerate, ATP | 2,3-Diphosphoglycerate, ADP | Methanothermus fervidus nih.govnih.gov |
| This compound Synthetase (cDPGS) | 2,3-Diphosphoglycerate, ATP | This compound, ADP, Pi | Methanothermus fervidus nih.govbiorxiv.org |
Table 2: Intracellular Concentration of cDPG in Different Hyperthermophilic Archaea
| Archaeal Species | Optimal Growth Temperature (°C) | cDPG Concentration (mM) |
| Methanothermobacter thermoautotrophicus | 65 | 70 |
| Methanothermus fervidus | 84 | 300 |
| Methanopyrus kandleri | 98 | 1000 |
| Source: frontiersin.org |
Genetic and Genomic Research on Cyclic 2,3 Diphosphoglycerate Metabolism
Gene Identification and Cloning
The elucidation of the cDPG biosynthetic pathway has been dependent on the successful identification, cloning, and sequencing of the genes encoding the key enzymes involved. This process has allowed for detailed biochemical characterization and the development of recombinant production systems.
The gene encoding cyclic-2,3-diphosphoglycerate synthetase (cDPGS), the enzyme that catalyzes the final step in cDPG synthesis, was first identified and cloned from the hyperthermophilic archaeon Methanothermus fervidus. nih.govnih.gov The identification process involved purifying the native cDPGS protein from M. fervidus and determining its N-terminal amino acid sequence. nih.gov Based on this sequence, researchers designed two oligonucleotide probes (ETKKMI and DGEHYFP) to screen a genomic library of M. fervidus. nih.gov
This screening led to the successful identification of the gene, designated cpgS. nih.gov Southern blot analysis indicated the presence of only a single copy of the cpgS gene within the M. fervidus genome. nih.govnih.gov Subsequent sequencing of the cloned gene revealed the complete open reading frame, which was then used for further expression studies. nih.gov More recently, the cdpgs gene from M. fervidus (accession Mfer_0077, CAA70986) was amplified via PCR from chromosomal DNA for cloning into expression vectors like pET24a. biorxiv.org
The first step in cDPG biosynthesis is catalyzed by 2-phosphoglycerate kinase (2PGK), which converts 2-phosphoglycerate into 2,3-diphosphoglycerate (2,3-DPG). frontiersin.orgnih.gov The gene encoding this enzyme (2pgk) was also cloned and sequenced from Methanothermus fervidus. nih.gov This work provided the basis for detailed transcriptional and biochemical analyses of the enzyme. nih.gov The cloning of the 2pgk gene, along with the cdpgs gene, has been crucial for reconstituting the entire cDPG biosynthetic pathway in heterologous hosts. frontiersin.org
| Gene | Enzyme | Organism of Origin | Function in cDPG Pathway |
| cdpgs (cpgS) | This compound Synthetase | Methanothermus fervidus | Catalyzes the cyclization of 2,3-diphosphoglycerate to form this compound. nih.govfrontiersin.org |
| 2pgk | 2-phosphoglycerate Kinase | Methanothermus fervidus | Catalyzes the phosphorylation of 2-phosphoglycerate to produce 2,3-diphosphoglycerate. frontiersin.orgnih.gov |
Heterologous Expression Systems
To overcome the challenges of studying enzymes from extremophiles and to enable larger-scale production of cDPG, researchers have utilized various heterologous expression systems. These efforts have focused on optimizing protein expression and using suitable bacterial hosts.
The expression of archaeal genes in bacterial hosts like Escherichia coli can be inefficient due to differences in codon usage. nih.gov Genes from hyperthermophiles often contain a high proportion of codons that are rarely used by E. coli, which can limit translation efficiency. nih.gov To address this, the cdpgs gene from M. fervidus was codon-optimized for expression in E. coli, which significantly improved the production of the recombinant enzyme. biorxiv.orgbiorxiv.org
Another critical factor is the expression temperature. While the enzymes are derived from hyperthermophiles, their expression in a mesophilic host like E. coli requires careful temperature management to ensure proper protein folding without compromising host cell viability. Studies have focused on optimizing expression conditions to maximize the yield of soluble, active enzyme. biorxiv.org For instance, the purification of recombinant MfcDPGS was streamlined by employing a heat precipitation step, taking advantage of the enzyme's intrinsic thermostability. biorxiv.org
Escherichia coli has been the primary workhorse for the heterologous expression of cDPG pathway enzymes. nih.govnih.gov The cpgS gene from M. fervidus was successfully expressed in E. coli using the pJF118EH expression vector under the control of the tac promoter. nih.gov Similarly, the 2pgk gene was also expressed in E. coli, yielding a recombinant enzyme with kinetic parameters that corresponded well with the native enzyme. nih.gov To mitigate issues with rare codons, specialized E. coli strains such as BL21(DE3)-CodonPlus RIL, which contain extra copies of genes for rare tRNAs, have been used to enhance the expression of archaeal genes. nih.gov
More recently, the thermophilic bacterium Thermus thermophilus has been developed as a whole-cell factory for cDPG production. frontiersin.org This organism is a promising host because its optimal growth temperature is closer to the functional temperature of the enzymes from M. fervidus. The entire biosynthetic pathway, consisting of both 2PGK and cDPGS, was introduced into T. thermophilus using a modular BioBricks vector. frontiersin.org This approach resulted in the successful in vivo production of cDPG, demonstrating the potential of using thermophilic hosts for producing compounds from other extremophiles. frontiersin.org
| Host System | Gene(s) Expressed | Vector System | Key Findings |
| Escherichia coli | cdpgs (cpgS) | pJF118EH, pET24a | Successful expression of active cDPGS; codon optimization significantly improves yield. nih.govbiorxiv.org |
| Escherichia coli | 2pgk | Not specified | Production of recombinant 2PGK with kinetic properties similar to the native enzyme. nih.gov |
| Thermus thermophilus | 2pgk and cdpgs | Modular BioBricks vector | First demonstration of a whole-cell factory for in vivo production of cDPG in a thermophilic bacterium. frontiersin.org |
Comparative Genomics and Evolutionary Insights
Comparative genomic analyses have revealed that cDPG is found exclusively in hyperthermophilic archaeal methanogens, such as Methanothermus fervidus, Methanopyrus kandleri, and Methanothermobacter thermoautotrophicus. frontiersin.orgnih.gov The presence and concentration of cDPG correlate with the optimal growth temperatures of these organisms, suggesting a primary role in thermoadaptation. frontiersin.orgnih.gov For example, the intracellular concentration of cDPG increases from 70 mM in M. thermoautotrophicum (65°C) to 1 M in M. kandleri (98°C). frontiersin.org
The enzymes of the cDPG pathway, 2PGK and cDPGS, represent an evolutionary adaptation for the synthesis of this protective molecule under extreme heat. frontiersin.org While phosphoglycerate kinases are widespread in central carbohydrate metabolism, the 2PGK found in these methanogens is specifically linked to the cDPG pathway. frontiersin.orgnih.gov The cDPGS enzyme is particularly novel; structural analysis shows that while its core domain has some similarity to other NTP-dependent enzymes, a large N-terminal domain of 127 amino acids has no structural homologs, indicating a unique evolutionary origin for its specific function of cyclizing 2,3-DPG. frontiersin.orgnih.gov The distribution of this specialized metabolic pathway appears to be narrow, confined to a specific lineage of archaea that thrives in high-temperature environments, highlighting it as a key evolutionary solution for protein and DNA stabilization under heat stress. frontiersin.orgnih.gov
Homologs in Other Archaeal Species
The synthesis of cDPG is catalyzed by the enzyme this compound synthetase (cDPG synthetase). Genomic analyses have revealed that homologs of the gene encoding this enzyme are exclusively found in hyperthermophilic archaeal methanogens. exeter.ac.ukfrontiersin.orgnih.gov These organisms are adapted to life at extremely high temperatures.
Key archaeal species known to possess and accumulate cDPG include:
Methanothermus fervidus : A hyperthermophile that grows optimally at 84°C. nih.gov
Methanopyrus kandleri : A hyperthermophile that can grow at temperatures up to 110°C, with an optimal temperature of 98°C. nih.gov
Methanothermobacter thermoautotrophicus (formerly Methanobacterium thermoautotrophicum): A thermophile with an optimal growth temperature of 65°C. nih.gov
The presence of cDPG synthetase in these species underscores its importance for survival in high-temperature environments. The intracellular concentration of cDPG has been observed to correlate directly with the optimal growth temperature of the archaeon. For instance, the concentration of cDPG increases from approximately 70 mM in M. thermoautotrophicus to 300 mM in M. fervidus, and reaches up to 1 M in M. kandleri. nih.gov This dose-dependent relationship strongly suggests a primary role for cDPG in thermoadaptation.
| Archaeal Species | Optimal Growth Temperature (°C) | Intracellular cDPG Concentration |
|---|---|---|
| Methanothermobacter thermoautotrophicus | 65 | ~70 mM |
| Methanothermus fervidus | 84 | ~300 mM |
| Methanopyrus kandleri | 98 | ~1 M |
Implications for Archaeal Evolution and Adaptation
The distribution pattern of the cDPG synthetase gene has profound implications for understanding archaeal evolution and their adaptation to diverse thermal niches. The presence of this gene and its product, cDPG, is a clear biochemical adaptation to hyperthermophily. exeter.ac.ukfrontiersin.orgnih.gov The compound acts as a thermoprotectant, enhancing the stability of proteins and protecting DNA from damage caused by high temperatures and oxidative stress. exeter.ac.ukfrontiersin.orgnih.gov
The evolution of this metabolic pathway was likely a critical step that allowed certain archaeal lineages to colonize high-temperature environments, which are inhospitable to most other life forms. The correlation between cDPG concentration and optimal growth temperature suggests a finely tuned adaptive mechanism where the level of the protective solute is modulated to meet the specific thermal challenges of the environment. nih.gov
Conversely, the absence of this pathway in non-thermophilic archaea highlights a divergent evolutionary trajectory. As these lineages adapted to more moderate or cold conditions, the selective advantage conferred by cDPG was lost. This led to the eventual loss of the corresponding genetic information, illustrating a key principle of microbial evolution: genomes are dynamic and are shaped by the specific environmental pressures encountered by the organism. The study of the cDPG synthetase gene thus provides a clear genomic marker for thermoadaptation within the archaeal domain and offers a window into the evolutionary processes that have allowed these microorganisms to thrive across a vast range of temperatures.
Advanced Research Methodologies for Cyclic 2,3 Diphosphoglycerate Study
Spectroscopic Techniques
Spectroscopic methods are fundamental to the characterization and quantification of Cyclic-2,3-diphosphoglycerate, providing detailed insights into its molecular structure and metabolic role.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR, 31P-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying the structure and dynamics of molecules in solution. pharmafeatures.commdpi.comazooptics.comspectroscopyonline.com Both 13C-NMR and 31P-NMR have been instrumental in the investigation of cDPG.
13C-NMR has been pivotal in tracing the biosynthetic pathways of cDPG. In studies of Methanobacterium thermoautotrophicum, high-field 13C-NMR was used in pulse-chase experiments with 13CO2 to demonstrate that cDPG is a major small-molecule carbon pool. nih.gov These experiments showed the rapid loss of the 13C label from cDPG to an insoluble pool, indicating its active role in metabolism. nih.gov Further studies using 13C-labeled precursors like acetate and pyruvate helped to establish that cDPG is a post-phosphoenolpyruvate metabolite. nih.gov A key finding from feeding cells with [1-13C]glucose was the exclusive formation of [3-13C]cDPG, firmly linking cDPG to carbohydrate metabolism. nih.gov
31P-NMR spectroscopy offers a sensitive and accurate method for the simultaneous and non-invasive measurement of phosphorus-containing compounds like cDPG. nih.gov This technique is particularly advantageous due to the high natural abundance of the 31P isotope and the large chemical shift range, which minimizes signal overlap. mdpi.com 31P-NMR has been successfully used to determine the concentrations of 2,3-diphosphoglycerate (a related compound) in erythrocytes, with results comparable to traditional enzymatic assays. nih.gov In the context of cDPG, 31P-NMR can monitor its steady-state concentration within cells, complementing the metabolic flux data obtained from 13C-NMR. nih.gov
| NMR Technique | Application in cDPG Research | Key Findings |
| 13C-NMR | Tracing biosynthetic pathways, investigating metabolic roles. nih.gov | Established cDPG as a major carbon pool and a post-phosphoenolpyruvate metabolite involved in carbohydrate metabolism. nih.gov |
| 31P-NMR | Non-invasive quantification and monitoring of intracellular concentrations. nih.govnih.gov | Provides accurate concentration data and allows for the study of the intracellular environment. nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for the identification and quantification of cDPG, particularly when coupled with chromatographic separation methods. frontiersin.orgresearchgate.net Extracted ion chromatograms and MS fragmentation patterns are used to confirm the identity of the molecule. frontiersin.orgresearchgate.netnih.gov For instance, the mass of the cDPG molecule (246.9 Da) and its specific fragmentation patterns can be precisely determined. researchgate.netnih.gov This technique has been used to verify the product of the cDPG synthetase reaction. frontiersin.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and reliable method for quantifying 2,3-diphosphoglycerate and can be adapted for cDPG. researchgate.netnih.gov Challenges in analyzing such polar and ionic endogenous compounds are overcome by using techniques like zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) coupled with tandem mass spectrometry. researchgate.netnih.gov Direct infusion high-resolution mass spectrometry (DIHRMS) has also been explored as a high-throughput method for detecting diphosphoglycerates in biological samples. nih.gov
| Mass Spectrometry Technique | Application in cDPG Research | Key Findings |
| HPLC-MS | Direct detection and confirmation of cDPG identity. frontiersin.orgnih.gov | Confirmed the molecular mass and fragmentation pattern of cDPG produced enzymatically. researchgate.netnih.gov |
| LC-MS/MS | Quantitative analysis of diphosphoglycerates. researchgate.netnih.gov | Provides accurate and precise quantification in complex biological matrices. researchgate.netnih.gov |
| DIHRMS | High-throughput detection. nih.gov | Correlates well with quantitative methods for assessing diphosphoglycerate concentrations. nih.gov |
Enzymatic Activity Assays
Enzymatic activity assays are crucial for characterizing the enzymes involved in the biosynthesis of this compound, such as cDPG synthetase. These assays can be broadly categorized into coupled enzyme assays and direct product detection methods.
Coupled Enzyme Assays (e.g., PK-LDH assay)
Coupled enzyme assays provide an indirect method for continuously monitoring enzyme activity. A classic example is the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. nih.govcreative-enzymes.com This assay is used to measure the production of ADP, which is a product of the cDPG synthetase reaction (2,3-diphosphoglycerate + ATP → cDPG + ADP).
In this system, the ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. nih.govcreative-enzymes.comsigmaaldrich.com Subsequently, lactate dehydrogenase utilizes NADH to reduce pyruvate to lactate. nih.govcreative-enzymes.comsigmaaldrich.com The enzymatic activity is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. frontiersin.orgresearchgate.netnih.gov This linked assay provides a convenient way to measure the kinetics of cDPG synthetase. nih.gov
Direct Product Detection Methods (e.g., HPLC-MS)
Direct product detection methods offer a more direct confirmation of enzyme activity by identifying and quantifying the product formed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose. frontiersin.orgnih.gov
In the study of cDPG synthetase, the reaction mixture is incubated, and the reaction is stopped, typically by protein precipitation with a solvent like acetonitrile. frontiersin.org The supernatant is then analyzed by HPLC-MS. frontiersin.org This method allows for the direct detection of the formed cDPG, confirming the identity of the product through its retention time and mass spectrum. frontiersin.orgnih.gov This direct assay is often used to complement the findings from indirect coupled assays and to verify the specific activity of the enzyme. frontiersin.org
Structural Biology Techniques
Structural biology techniques, particularly X-ray crystallography, have been indispensable in providing a detailed, three-dimensional understanding of the enzymes involved in cDPG synthesis and their interactions with substrates and cofactors. mdpi.comlibretexts.org
The crystal structure of the cDPG synthetase from the archaeon Methanothermus fervidus has been solved at high resolution. frontiersin.orgresearchgate.netnih.govexeter.ac.uk These studies have revealed a two-domain structure for the enzyme. frontiersin.orgresearchgate.netnih.govexeter.ac.uk Furthermore, the enzyme has been crystallized in complex with its substrate, 2,3-diphosphoglycerate, and the cofactor ADP. frontiersin.orgresearchgate.netnih.govexeter.ac.uk
These structural analyses have provided critical insights into the enzyme's catalytic mechanism. For example, they show a significant conformational change that occurs during the catalytic cycle. frontiersin.orgresearchgate.netnih.govexeter.ac.uk The binding of the substrates brings them into close proximity within the active site, facilitating the phosphoryl transfer reaction. frontiersin.org The detailed view of the active site, including the positions of key amino acid residues and the bound ligands, is crucial for understanding the enzyme's function at a molecular level. frontiersin.orgnih.gov
| Structural Biology Technique | Application in cDPG Research | Key Findings |
| X-ray Crystallography | Determining the 3D structure of cDPG synthetase. frontiersin.orgresearchgate.netnih.govexeter.ac.uk | Revealed a two-domain structure, a large conformational change upon substrate binding, and the detailed architecture of the active site. frontiersin.orgresearchgate.netnih.govexeter.ac.uk |
X-ray Crystallography of cDPGS and Enzyme-Ligand Complexes
X-ray crystallography has been instrumental in revealing the three-dimensional structure of this compound synthetase (cDPGS), the key enzyme in the biosynthesis of cDPG. High-resolution crystal structures of cDPGS from the archaeon Methanothermus fervidus have been solved, providing a detailed view of the enzyme's architecture and active site.
The structure of the apoenzyme (ligand-free) has been determined at a resolution of 1.7 Å. researchgate.netbiorxiv.orgresearchgate.net Furthermore, the structure of cDPGS in complex with its substrate, 2,3-diphosphoglycerate (2,3-DPG), and the cofactor ADP has been solved to a resolution of 2.2 Å. researchgate.netbiorxiv.orgresearchgate.net These structural studies revealed that the enzyme is a dimer and possesses a unique structure with two distinct domains. researchgate.netbiorxiv.orgresearchgate.net A significant portion of the enzyme, including a 127-amino acid N-terminal domain, shows no structural similarity to other known enzyme structures. researchgate.netbiorxiv.orgresearchgate.net The core domain, however, shares some structural similarity with other NTP-dependent enzymes. researchgate.netbiorxiv.orgresearchgate.net
Analysis of the enzyme-ligand complex structure demonstrates a significant conformational change that occurs upon substrate binding. researchgate.netbiorxiv.orgresearchgate.net This change is crucial for catalysis, which involves the transfer of a γ-phosphate group from ATP to the 2,3-diphosphoglycerate substrate, followed by an SN2 attack to form the phosphoanhydride bond of cDPG. researchgate.netbiorxiv.orgresearchgate.net The binding site for 2,3-DPG is located at the interface between the C-terminal domain of one protomer and the N-terminal domain of the other protomer within the dimer. researchgate.net These crystallographic findings provide critical insights into the enzyme's reaction mechanism and substrate specificity. researchgate.net
Table 1: cDPGS X-ray Crystallography Data Collection and Refinement Statistics An interactive data table based on published research findings.
| Parameter | Ligand-Free (Apo) | ADP & 2,3-DPG Complex |
| PDB Code | 8ORK | 8ORU |
| Resolution (Å) | 1.7 | 2.2 |
| Space Group | I222 | P1 |
| Unit Cell a, b, c (Å) | 74.5, 105.8, 157.0 | 71.1, 71.3, 72.0 |
| Rwork (%) | 17.7 | 21.5 |
| Rfree (%) | 21.3 | 25.6 |
| Data sourced from De Rose et al., 2023. researchgate.net |
Protein Purification and Characterization for Structural Studies
The successful structural determination of cDPGS relies on obtaining highly pure and stable protein. The gene encoding cDPGS from Methanothermus fervidus (MfcDPGS) has been cloned and overexpressed in the heterologous host Escherichia coli. researchgate.netfrontiersin.org To enhance expression levels, codon usage was optimized for the E. coli system. frontiersin.org
A key step in the purification process is a streamlined heat precipitation step, which leverages the thermostable nature of the enzyme from a hyperthermophilic archaeon. frontiersin.org This step effectively removes a significant portion of the heat-labile E. coli host proteins. Further purification is typically achieved through standard chromatography techniques to yield a homogenous enzyme preparation suitable for crystallization. researchgate.netfrontiersin.org Interestingly, an efficient purification protocol was developed that omits the need for an affinity tag, which can sometimes interfere with protein structure or function. frontiersin.org
Characterization of the purified enzyme is essential to confirm its identity and activity before proceeding with structural studies. This involves techniques such as SDS-PAGE to assess purity and molecular weight. researchgate.net The enzymatic activity is confirmed using assays that monitor the formation of ADP, a product of the cyclization reaction. frontiersin.org For long-term use and storage, the purified MfcDPGS is stabilized by the addition of KCl, Mg2+, and reducing agents. frontiersin.org
Metabolic Engineering and Synthetic Biology Approaches
Metabolic engineering and synthetic biology offer powerful strategies for the production of valuable compounds like this compound. These approaches involve the rational design and modification of biological systems, either at the whole-cell level or in cell-free enzymatic systems, to achieve efficient synthesis of the target molecule.
Whole-Cell Bioproduction Strategies
Whole-cell bioproduction is a promising approach for manufacturing cDPG by harnessing the metabolic machinery of a microbial host. Researchers have successfully engineered the thermophilic bacterium Thermus thermophilus to serve as a whole-cell factory for cDPG production. researchgate.netfrontiersin.orgfrontiersin.org This was achieved by introducing the biosynthetic pathway for cDPG from Methanothermus fervidus into the host bacterium. researchgate.netfrontiersin.org
The strategy involved cloning the two genes essential for the pathway, 2-phosphoglycerate kinase (2PGK) and cyclic diphosphoglycerate synthetase (cDPGS), into a specially designed modular vector for expression in T. thermophilus. researchgate.netfrontiersin.org The expression of this two-enzyme cascade redirected the host's metabolic flux from the glycolytic intermediate 2-phosphoglycerate towards the synthesis of cDPG. researchgate.netfrontiersin.org
Using this engineered strain, in vivo production of cDPG was confirmed and quantified by mass spectrometry. researchgate.netfrontiersin.org The system was capable of producing cDPG up to a concentration of approximately 650 µM. frontiersin.orgfrontiersin.orgfrontiersin.org This work demonstrates the feasibility of using a thermophilic bacterial host for the heterologous production of extremolytes, paving the way for potential industrial-scale bioproduction. researchgate.netfrontiersin.org
In vitro Enzymatic Synthesis Optimization
In vitro enzymatic synthesis provides an alternative to cell-based production, offering a more controlled environment and avoiding issues related to cell growth and metabolic side reactions. An efficient one-step enzymatic process for cDPG synthesis has been developed using the purified cDPGS enzyme from Methanothermus fervidus (MfcDPGS). frontiersin.org This method directly converts 2,3-diphosphoglycerate (2,3-DPG) into cDPG in an ATP-dependent reaction. frontiersin.org
Significant optimization of the reaction conditions was performed to maximize yield and efficiency. The activity of the recombinant MfcDPGS was characterized, revealing a Vmax of 38.2 U mg−1. biorxiv.orgfrontiersin.org The enzyme's affinity for its substrates was also determined, with KM values of 1.52 mM for 2,3-DPG and 0.55 mM for ATP. biorxiv.orgfrontiersin.org The optimal pH for the enzyme's activity was found to be 6.5. frontiersin.org
This optimized system demonstrated highly efficient conversion. frontiersin.org At a substrate scale of 100 mM, the enzyme achieved full conversion of 37.6 mg of 2,3-DPG into cDPG within 180 minutes at 55°C, using a small amount of the purified enzyme. biorxiv.orgfrontiersin.org These results highlight a streamlined and scalable process for the enzymatic synthesis of cDPG, which is advantageous for producing this high-value compound for various applications. biorxiv.orgfrontiersin.org
Table 2: Kinetic Parameters of Recombinant MfcDPGS An interactive data table summarizing the enzymatic properties.
| Parameter | Value | Substrate |
| Vmax | 38.2 U mg-1 | N/A |
| KM | 1.52 mM | 2,3-Diphosphoglycerate |
| KM | 0.55 mM | ATP |
| Data sourced from Al-Sari et al., 2024. biorxiv.orgfrontiersin.org |
Future Directions and Unresolved Questions in Cyclic 2,3 Diphosphoglycerate Research
Elucidation of Comprehensive Regulatory Networks Governing cDPG Metabolism
The accumulation of cDPG is known to be a direct response to environmental stressors, particularly high temperatures. frontiersin.orgexeter.ac.uknih.gov In its native producers, such as archaea from the genera Methanothermus and Methanopyrus, intracellular concentrations of cDPG increase significantly with rising growth temperatures. frontiersin.orgnih.gov This indicates the existence of a sophisticated regulatory network that senses thermal stress and modulates the metabolic flux towards cDPG synthesis. However, the precise mechanisms of this regulation are far from being completely understood.
Future research must focus on identifying the specific transcriptional and allosteric regulators that govern the expression and activity of the key biosynthetic enzymes, 2-phosphoglycerate kinase (2PGK) and cyclic-2,3-diphosphoglycerate synthetase (cDPGS). frontiersin.orgnih.gov While studies have shown that the activity of cDPGS from Methanothermus fervidus is dependent on factors like pH and potassium chloride concentration, a comprehensive model of its regulation is lacking. nih.gov Investigations using pulse-chase experiments in Methanobacterium thermoautotrophicum have revealed a dynamic interplay and rapid interconversion between 2-phosphoglycerate, 2,3-diphosphoglycerate, and cDPG, with the direction of the metabolic flow changing with the cellular growth phase. nih.gov Unraveling the signals and switches that control this metabolic branch is a primary objective for future studies.
Key Unresolved Questions:
What are the specific thermosensors that trigger the upregulation of cDPG synthesis?
Which transcription factors bind to the promoter regions of the 2pgk and cdpgs genes to control their expression?
What are the full ranges of allosteric effectors, beyond ATP and the primary substrate, that modulate the activity of the biosynthetic enzymes?
How is the cDPG pathway integrated with the broader metabolic network of the cell, such as central carbon metabolism and energy production?
In-depth Structural and Functional Characterization of Degradative Enzymes
While the biosynthetic pathway of cDPG has been characterized, with the enzymes 2PGK and cDPGS being isolated and studied, the degradative side of its metabolism remains largely obscure. nih.govnih.govresearchgate.net Evidence suggests that the conversion of cDPG back to 2,3-diphosphoglycerate can occur, particularly in the stationary growth phase of some archaea, implying the existence of one or more degradative enzymes. nih.gov
Key Research Objectives:
Identification of the gene(s) encoding the enzyme(s) responsible for cDPG degradation.
Heterologous expression, purification, and biochemical characterization of the degradative enzyme(s).
Solving the crystal structures of the degradative enzyme(s) to understand their active site architecture and catalytic mechanism.
Investigating the regulation of these enzymes to understand how cDPG levels are lowered when no longer needed.
Broader Exploration of Physiological Roles beyond Extremolyte Function in Diverse Archaea
The primary established role for cDPG is that of an extremolyte, providing thermoprotection to proteins and protecting DNA from oxidative damage. frontiersin.orgresearchgate.netresearchgate.net It has also been shown to act as a superoxide (B77818) scavenger. exeter.ac.ukresearchgate.net However, there are indications that its physiological significance may be broader. In Methanobacterium thermoautotrophicum, cDPG is a major soluble carbon and phosphorus reserve and is considered part of a unique branch of gluconeogenesis. nih.gov This suggests a fundamental role in central metabolism that transcends stress protection.
Future research should aim to explore these alternative physiological roles more broadly across the diverse range of archaea that produce cDPG. It is plausible that cDPG is involved in other cellular processes, such as acting as a signaling molecule, a phosphorus storage compound, or a precursor for other biomolecules. nih.gov Investigating its function in different archaeal species, which inhabit a variety of extreme environments, may uncover novel adaptations and metabolic capabilities linked to this compound.
Areas for Future Exploration:
Does cDPG play a role in cellular signaling pathways in archaea, similar to other cyclic nucleotides?
Is the function of cDPG as a carbon and phosphorus source a common feature among all producing organisms?
Are there other, as-yet-undiscovered, protective functions of cDPG, for instance, against pressure, desiccation, or different forms of radiation?
Does cDPG interact with other specific proteins or cellular components to modulate their function outside of simple stabilization?
Advanced Genetic Engineering for Enhanced Bioproduction and Functional Studies
The potential of cDPG in biotechnology, cosmetics, and healthcare has driven efforts to produce it in more tractable organisms. exeter.ac.ukexeter.ac.uk The biosynthetic pathway has been successfully transferred into the bacterium Thermus thermophilus, demonstrating the feasibility of a whole-cell factory approach for cDPG production. frontiersin.orgresearchgate.net Furthermore, efficient in vitro enzymatic synthesis strategies are being developed. nih.govresearchgate.net
Future work in this area will focus on "advanced" genetic and metabolic engineering to optimize and scale up production. This includes not only enhancing the expression of the biosynthetic genes but also re-engineering the host's central metabolism to increase the supply of the precursor molecule, 2-phosphoglycerate. exeter.ac.uk The development of sophisticated kinetic models will be crucial for simulating and scaling up the bioproduction for industrial applications. researchgate.net Additionally, the development of robust genetic tools for the native cDPG-producing archaea, which is currently a significant challenge, would enable powerful in vivo functional studies to answer many of the unresolved questions about its regulation and physiological roles. researchgate.net
Table 1: Research Findings in cDPG Bioproduction
| Host Organism / Method | Engineering Strategy | Key Findings & Production Levels | Reference(s) |
| Thermus thermophilus | Whole-cell factory expressing M. fervidus 2PGK and cDPGS genes. | Successful in vivo production of cDPG confirmed by mass spectrometry, reaching concentrations up to 650 µM. | frontiersin.org, exeter.ac.uk, researchgate.net |
| Escherichia coli | Heterologous expression of M. fervidus pathway. | Limited success reported, with lower production yields compared to thermophilic hosts. | exeter.ac.uk |
| In Vitro Enzymatic Synthesis | Using purified cDPGS from M. fervidus (MfcDPGS). | Achieved complete conversion of 2,3-diphosphoglycerate to cDPG. A kinetic model was developed for process optimization and scaling. | researchgate.net, nih.gov |
Future Genetic Engineering Goals:
Q & A
Basic Research Questions
Q. What enzymatic methods are used for the in vitro synthesis of cDPG, and how can their efficiency be optimized?
- Methodology : cDPG is synthesized using recombinant cyclic-2,3-diphosphoglycerate synthetase (cDPGS) from Methanothermus fervidus. Codon optimization of the cDPGS gene in E. coli enhances heterologous expression. Purification involves heat precipitation (60°C, 30 min) and size-exclusion chromatography, yielding ~3.5 mg enzyme per 1.7 g wet cell mass .
- Optimization : Enzyme stability is improved by storage in 400 mM KCl, 5 mM DTT, 2.5 mM Mg²⁺, and 25% glycerol (95% activity retained after 1.5 months at -80°C). Reaction conditions (55°C, pH 7.5) enable complete conversion of 37.6 mg 2,3-DPG to cDPG in 180 minutes .
Q. How is cDPG detected and quantified in microbial cells, and what are the limitations of current techniques?
- Detection : ³¹P-NMR is the gold standard for identifying cDPG in vivo due to its ability to resolve cyclic pyrophosphate resonances (~2 ppm for cDPG). Chromatographic methods (anion-exchange or HPLC) are used post-extraction but require cell lysis and metabolite purification .
- Limitations : Sensitivity issues arise at low intracellular concentrations (<5 mM). Oxygen exposure during extraction degrades cDPG to 2,3-DPG, necessitating anaerobic handling .
Advanced Research Questions
Q. How do kinetic parameters of native cDPGS differ from recombinant forms, and what implications does this have for pathway engineering?
- Kinetic Analysis : Native cDPGS from M. fervidus exhibits a Vmax of 42 U/mg (synthesis direction), while recombinant forms in E. coli show ~50% lower activity (21 U/mg). Substrate affinity (Km) for 2,3-DPG and ATP is conserved (~1.4 mM and 1.1 mM, respectively) .
- Implications : Post-translational modifications in native enzymes (e.g., phosphorylation) may enhance activity. Engineering ATP-recycling systems or substrate promiscuity (e.g., glycerate as a cheaper precursor) could improve scalability .
Q. What experimental contradictions exist in understanding cDPG’s role in osmoregulation versus thermal adaptation?
- Contradictions : While cDPG accumulates under thermal stress (>300 mM in Methanothermus spp.), its levels remain stable during osmotic stress in Methanobacterium thermoautotrophicum (0.4 M NaCl), suggesting a primary role in thermoprotection .
- Resolution : Use isotopic labeling (¹³CO₂ pulse-chase) to track cDPG turnover under varying stress conditions. Coupled assays measuring membrane/protein stability with cDPG supplementation can clarify its protective mechanisms .
Q. How can metabolic flux analysis resolve cDPG’s dual role in gluconeogenesis and phosphate storage?
- Pathway Mapping : ¹³C-tracing in M. thermoautotrophicum shows rapid label transfer between 2-phosphoglycerate (2-PG), 2,3-DPG, and cDPG. Under phosphate limitation, cDPG degradation releases 2,3-DPG for glycolysis .
- Tools : Combine NMR-based isotopomer analysis with enzyme activity profiling (e.g., phosphoglycerate mutase assays) to quantify flux directionality. Kinetic modeling of cDPG synthetase vs. hydrolase activities under varying pH/temperature is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
